The synthesis of 3-bromo-N-methyl-5-(trifluoromethyl)aniline typically involves several steps:
The molecular structure of 3-bromo-N-methyl-5-(trifluoromethyl)aniline can be described as follows:
3-Bromo-N-methyl-5-(trifluoromethyl)aniline undergoes several types of chemical reactions:
The mechanism of action for 3-bromo-N-methyl-5-(trifluoromethyl)aniline relates primarily to its interactions with biological targets such as enzymes and receptors. The presence of both bromine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets, which can influence its biological activity.
The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of adjacent positions on the aromatic ring, facilitating nucleophilic attack during substitution reactions. Additionally, the bulky bromine atom may hinder certain conformations, affecting how the molecule interacts with biological systems.
The physical and chemical properties of 3-bromo-N-methyl-5-(trifluoromethyl)aniline include:
These properties contribute to its utility in various synthetic applications and influence its behavior in chemical reactions.
3-Bromo-N-methyl-5-(trifluoromethyl)aniline has several significant applications:
The compound systematically named 3-bromo-N-methyl-5-(trifluoromethyl)aniline (CAS: 1187929-44-7) adheres strictly to IUPAC conventions. The root "aniline" designates the benzene ring with an amino group (–NH₂), modified by "N-methyl" to indicate methylation of the nitrogen atom (yielding –NHCH₃). Substituents are numbered to minimize locants: the trifluoromethyl (–CF₃) group occupies position 3, while bromine resides at position 5. Its molecular formula is C₈H₇BrF₃N (MW: 254.05 g/mol), with the canonical SMILES string CNC1=CC(=CC(=C1)Br)C(F)(F)F
[1] [3] [9].
Structural isomerism arises from three key variables:
Table 1: Key Identifiers and Properties of 3-Bromo-N-methyl-5-(trifluoromethyl)aniline
Property | Value |
---|---|
IUPAC Name | 3-bromo-N-methyl-5-(trifluoromethyl)aniline |
CAS Registry | 1187929-44-7 |
Molecular Formula | C₈H₇BrF₃N |
Molecular Weight | 254.05 g/mol |
Canonical SMILES | CNC1=CC(=CC(=C1)Br)C(F)(F)F |
InChI Key | WSMOGZRZCKKEOS-UHFFFAOYSA-N |
Physical State | Liquid |
Purity (Commercial) | 95–97% |
Early routes to this compound relied on multi-step functionalization of pre-halogenated anilines. Patent CN101168510A (2006) exemplifies this via a 5-step sequence from 4-bromo-2-trifluorotoluidine: acetylation, nitration, deacetylation, deamination, and reductive methylation. While industrially viable, this approach suffered from cumulative yield loss (43% overall) and purification bottlenecks [2].
A pivotal advancement emerged in copper-catalyzed N-arylation (WO2006135640, 2007), enabling direct coupling of 3-bromo-5-(trifluoromethyl)aniline with methylamine. This method reduced steps, boosted atom economy, and achieved >85% yield in optimized conditions. The reaction employs Cu(I) catalysts with bidentate ligands (e.g., cyclohexanediamine) to facilitate C–N bond formation [4] [6].
Table 2: Evolution of Synthetic Approaches
Synthetic Method | Conditions | Yield | Key Innovation |
---|---|---|---|
Multi-step functionalization [2] | Ac₂O/HNO₃ → HCl hydrolysis → NaNO₂/H₃PO₂ → Fe/AcOH reduction | 43% (over 5 steps) | Industrial scalability |
Cu-catalyzed N-arylation [4] [6] | CuI, diamine ligand, K₃PO₄, 100–120°C | >85% | Single-step, improved atom economy |
The trifluoromethylaniline scaffold gained prominence due to the –CF₃ group’s ability to enhance metabolic stability and modulate lipophilicity in drug candidates. Early analogs like 3-(trifluoromethyl)aniline served as precursors for agrochemicals but lacked nitrogen substitution [5] [8].
The N-methylated variant (3-bromo-N-methyl-5-CF₃-aniline) emerged as a keystone for kinase inhibitor synthesis. Its bromo group enables cross-coupling reactions, while the –NHCH₃ moiety prevents undesired oxidation. Notably, it is a critical intermediate in nilotinib (AMN107), a Bcr-Abl tyrosine kinase inhibitor for leukemia. Nilotinib’s synthesis leverages this compound in two ways:
This intermediate’s design reflects medicinal chemistry’s shift toward halogenated aromatics as cross-coupling handles, enabling rapid diversification of anticancer agents while maintaining favorable pharmacokinetic profiles [4] [6].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3